2-Mercaptoethanol-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

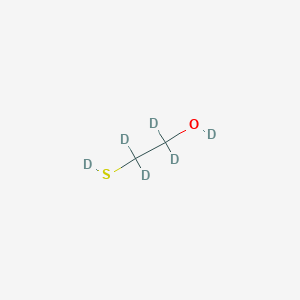

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-AFCDONKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746123 | |

| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-37-8 | |

| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203645-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercaptoethanol-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercaptoethanol-d6 (deuterated β-mercaptoethanol), a stable isotope-labeled analog of the widely used reducing agent, 2-Mercaptoethanol (B42355). This document details its chemical and physical properties, provides a plausible synthetic route, and presents detailed experimental protocols for its application in quantitative proteomics, protein refolding, and as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this versatile chemical reagent.

Introduction

2-Mercaptoethanol (β-mercaptoethanol or BME) is an organosulfur compound renowned for its efficacy in reducing disulfide bonds in proteins and peptides.[1] Its utility spans a wide range of applications in biochemistry and molecular biology, including the denaturation of proteins for electrophoretic analysis, the inactivation of ribonucleases during RNA extraction, and as a component in cell culture media to mitigate oxidative stress.[2]

The deuterated analog, this compound, in which the six hydrogen atoms are replaced with deuterium (B1214612), offers distinct advantages in specific analytical techniques. The significant mass shift of +6 Da compared to its non-deuterated counterpart makes it an ideal internal standard for quantitative mass spectrometry-based proteomics. Furthermore, its use in Nuclear Magnetic Resonance (NMR) spectroscopy can simplify complex spectra and provide a clear signal for quantification, free from interference from protonated species.[3][4] This guide will delve into the technical specifics of this compound, providing the necessary data and protocols for its successful implementation in a research setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its safe handling, storage, and application in experimental design.

| Property | Value |

| Chemical Name | 2-Sulfanylethan-1-ol-d6 |

| Synonyms | Deuterated 2-Mercaptoethanol, β-Mercaptoethanol-d6, BME-d6 |

| CAS Number | 203645-37-8 |

| Linear Formula | DSCD₂CD₂OD |

| Molecular Formula | C₂D₆OS |

| Molecular Weight | 84.17 g/mol |

| Isotopic Purity | ≥96 atom % D |

| Appearance | Colorless to light yellow liquid |

| Density | 1.204 g/mL at 25 °C |

| Boiling Point | 157 °C (decomposes) |

| Flash Point | 74 °C (closed cup) |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| SMILES String | [2H]OC([2H])([2H])C([2H])([2H])S[2H] |

| InChI Key | DGVVWUTYPXICAM-AFCDONKGSA-N |

Synthesis of this compound

The industrial synthesis of non-deuterated 2-Mercaptoethanol involves the reaction of ethylene (B1197577) oxide with hydrogen sulfide (B99878).[5][6][7][8] A similar pathway can be employed for the synthesis of this compound, utilizing deuterated precursors. The following is a plausible, detailed protocol for its laboratory-scale synthesis.

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiodiglycol (as catalyst and solvent)

-

Anhydrous diethyl ether

-

Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Distillation apparatus

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., argon or nitrogen) to remove any air and moisture.

-

Charging the Vessel: Add thiodiglycol to the reaction vessel.

-

Introduction of Reactants: Cool the vessel and introduce a molar excess of deuterium sulfide (D₂S) gas. Subsequently, slowly bubble ethylene-d4 oxide gas into the stirred thiodiglycol solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 40-60°C. Maintain the reaction with stirring for several hours, monitoring the pressure within the vessel. The pressure will decrease as the gaseous reactants are consumed.

-

Reaction Quenching and Product Isolation: After the reaction is complete (indicated by the stabilization of pressure), cool the vessel to room temperature. Carefully vent any unreacted deuterium sulfide.

-

Purification: Transfer the reaction mixture to a distillation apparatus. Purify the this compound by fractional distillation under reduced pressure.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Quantitative Data for Synthesis:

| Parameter | Value |

| Reactant 1 | Ethylene-d4 oxide |

| Reactant 2 | Deuterium sulfide (D₂S) |

| Catalyst/Solvent | Thiodiglycol |

| Reaction Temperature | 40-60°C |

| Theoretical Yield | Dependent on scale |

| Expected Purity | >98% |

Applications in Quantitative Proteomics: Disulfide Bond Mapping

2-Mercaptoethanol is a cornerstone reagent for the analysis of protein structure, primarily through the reduction of disulfide bonds. The deuterated form is particularly useful in mass spectrometry-based workflows for confident identification and quantification of cysteine-containing peptides.

Proteomics Workflow for Disulfide Bond Mapping

Caption: A typical bottom-up proteomics workflow for disulfide bond mapping.[1]

Experimental Protocol: Disulfide Bond Mapping

Materials:

-

Purified protein of interest

-

Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

-

This compound

-

Alkylating agent solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM Tris-HCl, pH 8.0)

-

Enzymatic digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Sequencing grade trypsin

-

LC-MS/MS system

Procedure:

-

Denaturation and Reduction: Dissolve the protein sample in the denaturation buffer. Add this compound to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

-

Alkylation: Add the alkylating agent solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes. This step prevents the re-formation of disulfide bonds.

-

Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into the enzymatic digestion buffer using a desalting column or dialysis.

-

Enzymatic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio. Incubate at 37°C overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use appropriate software to search the MS/MS data against a protein database. The mass of cysteine residues will be modified by the alkylating agent, and the use of this compound as the reducing agent can be used to track the efficiency of the reduction step if desired (though typically the focus is on the alkylation). For direct mapping, a non-reduced sample is run in parallel, and the disulfide-linked peptides are identified by their unique mass and fragmentation patterns.[2]

Quantitative Data for Disulfide Bond Mapping:

| Parameter | Value |

| Protein Concentration | 1-10 mg/mL |

| This compound Conc. | 10 mM |

| Alkylation Reagent Conc. | 55 mM Iodoacetamide |

| Trypsin to Protein Ratio | 1:50 (w/w) |

| Expected Mass Shift (Alkylation) | +57.02 Da (Carbamidomethylation) |

Applications in Protein Refolding

Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. 2-Mercaptoethanol is a critical component in the solubilization and subsequent refolding of these proteins to their native, active conformation.[11][13]

Protein Refolding Workflow

Caption: General workflow for the refolding of proteins from inclusion bodies.[10]

Experimental Protocol: Protein Refolding

Materials:

-

Purified inclusion bodies of the target protein

-

Solubilization buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM this compound)

-

Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

-

Dialysis tubing or desalting column

-

Protein concentration assay kit

-

Activity assay specific to the target protein

Procedure:

-

Solubilization: Resuspend the inclusion bodies in the solubilization buffer. Stir at room temperature until the solution becomes clear, indicating complete solubilization.

-

Refolding: Remove the denaturant and reducing agent to initiate refolding. This is typically done by:

-

Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a large volume of refolding buffer. Perform several buffer changes over 24-48 hours at 4°C.

-

Dilution: Rapidly dilute the solubilized protein solution into a large volume of refolding buffer.

-

-

Purification: Purify the refolded protein using appropriate chromatographic techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).

-

Quantification and Analysis: Determine the concentration of the refolded protein. Analyze the protein for proper folding and activity using techniques such as SDS-PAGE, circular dichroism (CD) spectroscopy, and a specific activity assay.

Quantitative Data for Protein Refolding:

| Parameter | Value |

| Denaturant Concentration | 6 M Guanidine-HCl |

| This compound Conc. | 100 mM |

| Refolding Temperature | 4°C |

| Protein Concentration (Refolding) | < 0.1 mg/mL |

| Expected Recovery Yield | Highly protein-dependent (10-80%) |

Applications in Quantitative NMR (qNMR)

In qNMR, an internal standard with a known concentration is added to a sample to determine the absolute concentration of an analyte. This compound can serve as an excellent internal standard due to its simple spectrum and the fact that its deuterium signals do not interfere with the proton spectrum of the analyte.[14][15]

Experimental Protocol: qNMR using this compound as an Internal Standard

Materials:

-

Analyte of interest

-

This compound (as internal standard)

-

Deuterated NMR solvent (e.g., DMSO-d6)

-

High-precision analytical balance

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the analyte and the this compound internal standard. Dissolve both in a precise volume of the deuterated NMR solvent in an NMR tube.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all signals, which is crucial for accurate quantification.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration: Integrate the well-resolved signals of both the analyte and the internal standard.

-

Calculation: Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * C_std

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Quantitative Data for qNMR:

| Parameter | Recommendation |

| Analyte Concentration | 1-10 mM |

| Internal Standard Conc. | Similar to analyte concentration |

| Relaxation Delay (d1) | ≥ 5 x T1(longest) |

| Number of Scans | Sufficient for a signal-to-noise ratio > 250:1 |

| Expected Precision | < 1% RSD |

Safety and Handling

2-Mercaptoethanol and its deuterated analog are hazardous substances and must be handled with appropriate safety precautions.

-

Toxicity: Toxic by inhalation, ingestion, and in contact with skin.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Sensitization: May cause an allergic skin reaction.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable tool for researchers in the fields of proteomics, biochemistry, and analytical chemistry. Its utility as an internal standard in mass spectrometry and NMR, and as a reducing agent in protein chemistry, makes it a versatile reagent for a variety of applications. This technical guide has provided a comprehensive overview of its properties, synthesis, and detailed protocols for its use. By following the guidelines and protocols outlined in this document, researchers can effectively and safely incorporate this compound into their experimental workflows to achieve high-quality, reproducible results.

References

- 1. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 2. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. US3086997A - Synthesis of 2-mercaptoethanol - Google Patents [patents.google.com]

- 6. US3710439A - Production of 2-mercaptoethanol - Google Patents [patents.google.com]

- 7. US4281202A - Preparation of mercapto-alcohols - Google Patents [patents.google.com]

- 8. US9718767B2 - Beta-mercaptoethanol synthesis - Google Patents [patents.google.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualization of proteomics data using R and Bioconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

2-Mercaptoethanol-d6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and handling of 2-Mercaptoethanol-d6, a critical tool in modern analytical and biomolecular research.

Introduction

This compound is the deuterated form of 2-Mercaptoethanol (also known as β-mercaptoethanol or BME), a potent reducing agent widely utilized in biochemical and pharmaceutical research. The substitution of hydrogen atoms with deuterium (B1214612) isotopes (D or ²H) renders it an invaluable internal standard for quantitative analysis by mass spectrometry and a useful tool in nuclear magnetic resonance (NMR) spectroscopy. Its near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise quantification and differentiation. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for scientists and professionals in drug development.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a convenient reference for experimental design and safety considerations.

General and Structural Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Thioethylene glycol-d6, 2-Hydroxyethylmercaptan-d6, BME-d6 | [1][2] |

| Molecular Formula | C₂D₆OS or DS(CD₂)₂OD | [2][3][4] |

| Molecular Weight | 84.17 g/mol | [2][3][4] |

| CAS Number | 203645-37-8 | [2][3][4] |

| SMILES String | [2H]OC([2H])([2H])C([2H])([2H])S[2H] | [5] |

| InChI Key | DGVVWUTYPXICAM-AFCDONKGSA-N | [5] |

Physical and Chemical Specifications

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | N/A |

| Purity | ≥98% | [1][5] |

| Isotopic Purity | ≥96 atom % D | [5] |

| Density | 1.204 g/mL at 25 °C | [5] |

| Boiling Point | 157 °C (decomposes) | [5] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [5] |

| Solubility | Soluble in water and most polar organic solvents | [6] |

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling, making it an ideal internal standard for quantitative mass spectrometry and a valuable reagent in biomolecular NMR studies.

Quantitative Mass Spectrometry (LC-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for accurate quantification of analytes in complex biological matrices.[7] this compound can be used to quantify its non-deuterated counterpart or other small molecule thiols. The internal standard is added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of sample preparation.[5] Because it co-elutes with the analyte and experiences similar matrix effects (e.g., ion suppression or enhancement), the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration.

Biomolecular NMR

In the context of biomolecular NMR, 2-Mercaptoethanol is often used to prevent the oxidation of cysteine residues in proteins, thereby maintaining their structural integrity and activity.[6] While the non-deuterated form is typically used for this purpose, this compound can be employed in specific NMR experiments where the absence of proton signals from the reducing agent is desirable to simplify the spectra and avoid signal overlap with the biomolecule of interest.[1][2] It can also serve as a reference compound in certain NMR-based metabolic studies.

Experimental Protocols

The following are representative protocols for the application of this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Quantification of a Small Molecule Thiol in Human Plasma by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical small molecule thiol drug in human plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the thiol drug in a suitable organic solvent (e.g., methanol).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent.

-

Analyte Working Solutions for Calibration Curve: Serially dilute the analyte stock solution to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters (Representative):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

-

MRM Transitions: Optimized for both the analyte and this compound.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Use in Biomolecular NMR for Protein Stability

This protocol outlines the use of this compound to maintain a reducing environment for a protein sample during NMR analysis, minimizing spectral interference.

1. Sample Preparation:

-

Prepare the protein of interest in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O or 99.9% D₂O.

-

The final protein concentration should be optimized for the specific NMR experiment (typically 0.1 - 1 mM).

-

Prepare a stock solution of this compound (e.g., 1 M in the same NMR buffer).

-

Add the this compound stock solution to the protein sample to a final concentration of 1-5 mM. This helps to keep cysteine residues in a reduced state.

2. NMR Data Acquisition:

-

Transfer the final sample to a high-quality NMR tube.

-

Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC for protein backbone analysis) on a high-field NMR spectrometer equipped with a cryoprobe.

-

The use of this compound will result in a cleaner ¹H spectrum in the regions where the non-deuterated form would show signals, facilitating the analysis of the protein's resonances.

3. Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Analyze the spectra to assess protein folding, stability, or interactions with ligands.

Workflow and Visualization

The following diagrams illustrate the logical flow of a typical quantitative mass spectrometry experiment and the role of 2-Mercaptoethanol as a reducing agent.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Role of 2-Mercaptoethanol in reducing protein disulfide bonds.

Safety and Handling

2-Mercaptoethanol and its deuterated form are hazardous materials and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[6]

-

Corrosivity: It can cause severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1] Keep containers tightly closed.

Conclusion

This compound is an essential tool for researchers and drug development professionals requiring high accuracy and precision in quantitative analysis. Its role as an internal standard in mass spectrometry is critical for obtaining reliable bioanalytical data. Furthermore, its application in biomolecular NMR provides a means to study sensitive biological molecules without spectral interference. Proper understanding of its chemical properties and adherence to safe handling protocols are paramount to its effective and safe utilization in the laboratory.

References

- 1. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. 2-Mercaptoethanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2713-0.5 [isotope.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound D 96atom , 98 CP 203645-37-8 [sigmaaldrich.com]

- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-Mercaptoethanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Mercaptoethanol-d6 (DSCD₂CD₂OD). The document details a representative synthesis protocol, in-depth methodologies for determining isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy, and a summary of commercially available product specifications.

Synthesis of this compound

The synthesis of this compound is analogous to the industrial production of its non-deuterated counterpart, which primarily involves the ring-opening of ethylene (B1197577) oxide with a sulfur nucleophile.[1][2] For the deuterated variant, the synthesis logically commences with a fully deuterated ethylene oxide precursor.

A plausible and widely utilized method involves the reaction of ethylene oxide-d4 with a source of hydrosulfide (B80085).[2] This can be achieved using hydrogen sulfide (B99878) (D₂S would be ideal for maintaining high isotopic enrichment, though H₂S is more common and the exchange with the thiol proton is rapid) or a salt such as sodium hydrosulfide (NaSH).

Representative Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of mercaptoalcohols from epoxides.[2]

Reaction:

Ethylene oxide-d4 reacts with sodium hydrosulfide in a suitable solvent to yield the sodium salt of 2-Mercaptoethanol-d5, which is subsequently protonated (or deuterated) to give the final product.

Materials:

-

Ethylene oxide-d4 (C₂D₄O)

-

Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S)

-

Deuterium (B1214612) oxide (D₂O) or water (H₂O) as solvent

-

Sulfuric acid-d2 (D₂SO₄) or Sulfuric acid (H₂SO₄) for neutralization

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of sodium hydrosulfide in D₂O is prepared in a pressure-rated reactor.

-

The reactor is cooled, and ethylene oxide-d4 is added portion-wise, controlling the exothermic reaction to maintain a desired temperature range (e.g., 40-60 °C).

-

The reaction is stirred until complete consumption of the ethylene oxide-d4 is observed (monitored by GC or TLC).

-

The reaction mixture is cooled and then neutralized with a solution of D₂SO₄ in D₂O to a slightly acidic pH.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Diagram of the Synthesis Pathway:

Caption: Synthesis pathway for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical for ensuring the quality and reliability of deuterated compounds in research and development. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule by separating ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly well-suited for this task.

Experimental Protocol (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Gas Chromatography (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: A split/splitless injector is used, with the injection volume and split ratio optimized for the concentration of the sample.

-

Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities and the solvent front.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is commonly used for volatile compounds like 2-Mercaptoethanol (B42355).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution instruments are preferred for accurate mass measurements.

-

Data Acquisition: Full scan mode is used to acquire the mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative abundances of the M+0, M+1, M+2, etc. peaks are used to calculate the isotopic purity and the distribution of different isotopologues (d0 to d6).

Diagram of the GC-MS Workflow for Isotopic Purity Analysis:

Caption: GC-MS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.

Experimental Protocols:

-

¹H NMR Spectroscopy:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard with a signal in a clear region of the spectrum.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired using a pulse sequence with a long relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure full signal recovery and accurate integration.

-

Data Analysis: The integrals of the residual proton signals are compared to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a protonated solvent (e.g., CHCl₃).

-

Data Acquisition: A proton-decoupled ²H NMR spectrum is acquired.

-

Data Analysis: The presence and integration of signals in the deuterium spectrum confirm the sites of deuteration. The relative integrals can provide information on the distribution of deuterium atoms.

-

Diagram of the NMR Analysis Logic:

References

An In-depth Technical Guide to 2-Mercaptoethanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptoethanol-d6, a deuterated analog of 2-Mercaptoethanol (B42355) (β-mercaptoethanol), an essential reagent in proteomics, drug development, and various biochemical assays. This document details its molecular properties, applications, and a general protocol for its use in protein chemistry, offering valuable insights for researchers and scientists in the field.

Core Molecular and Physical Properties

This compound is a stable, isotopically labeled version of 2-mercaptoethanol where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in mass spectrometry-based applications and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂D₆OS |

| Linear Formula | DSCD₂CD₂OD[3] |

| Molecular Weight | 84.17 g/mol [1][3][4][5] |

| CAS Number | 203645-37-8[1][3][4] |

| Isotopic Purity | ≥96 atom % D[3] |

| Chemical Purity | ≥98% (CP)[3][4] |

| Density | 1.204 g/mL at 25 °C[3] |

| Boiling Point | 157 °C (decomposes)[3] |

| Flash Point | 74 °C (closed cup)[3] |

Applications in Research and Drug Development

The primary application of this compound stems from its potent reducing properties, mirroring its non-deuterated counterpart. It is widely used to cleave disulfide bonds in proteins, a critical step for protein denaturation and subsequent analysis. The inclusion of deuterium atoms provides a distinct mass shift, making it particularly useful in quantitative proteomics and as an internal standard.

Proteomics and Mass Spectrometry

In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides for analysis by mass spectrometry. The reduction of disulfide bonds is a prerequisite for efficient digestion and complete sequence coverage. While standard 2-mercaptoethanol is effective, the use of this compound can be advantageous in specific quantitative workflows. For instance, it can be used in methods where differential isotopic labeling is employed to compare protein expression levels between different samples.

A recent study has also highlighted a method for the specific modification of cysteine residues using 2-mercaptoethanol in the presence of dimethyl sulfoxide (B87167) (DMSO), which could be adapted with the deuterated form for mass spectrometry-based quantification.

NMR Spectroscopy

In protein NMR, maintaining a reducing environment is often necessary to prevent the oxidation of cysteine residues, which can lead to protein aggregation and compromise spectral quality. While not directly observed in the proton NMR spectrum due to the deuterium substitution, this compound can serve as a non-interfering reducing agent in certain NMR experiments. Its use is particularly relevant in biomolecular NMR applications.[4]

Experimental Protocols

The following section provides a generalized protocol for the reduction of disulfide bonds in a protein sample prior to downstream applications such as mass spectrometry or electrophoresis. This protocol is a composite of standard protein chemistry techniques and should be optimized for specific proteins and applications.

Protocol: Reduction of Protein Disulfide Bonds

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, Ammonium Bicarbonate)

-

This compound

-

Denaturing agent (e.g., Urea, Guanidinium HCl) (Optional, but recommended for complete reduction)

-

Alkalyting agent (e.g., Iodoacetamide, Iodoacetic acid)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturing agent, if necessary, to unfold the protein and expose the disulfide bonds. A typical buffer might be 8 M Urea in 100 mM Tris-HCl, pH 8.0.

-

Reduction: Add this compound to the protein solution to a final concentration of 5-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

-

Incubation: Gently mix the solution and incubate at a controlled temperature. Incubation is typically performed at 37-56 °C for 1 hour. For more resistant disulfide bonds, the incubation time or temperature may need to be increased. It is advisable to perform this step under an inert atmosphere to prevent re-oxidation of the sulfhydryl groups.

-

Alkylation: After reduction, the newly formed free sulfhydryl groups should be alkylated to prevent them from re-forming disulfide bonds. Add an alkylating agent, such as iodoacetamide, to a final concentration of 10-50 mM (typically a 2-5 fold molar excess over the reducing agent).

-

Incubation for Alkylation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

-

Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of a thiol-containing reagent, such as DTT or non-deuterated 2-mercaptoethanol.

-

Downstream Processing: The reduced and alkylated protein sample is now ready for downstream applications, such as enzymatic digestion for mass spectrometry, or for analysis by SDS-PAGE. The sample may require buffer exchange or purification to remove excess reagents.

Workflow and Pathway Visualizations

To further illustrate the experimental process, the following diagrams, generated using the DOT language, depict a typical workflow for protein sample preparation and the chemical reaction of disulfide bond reduction.

References

- 1. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 2. benchchem.com [benchchem.com]

- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2-Mercaptoethanol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 2-Mercaptoethanol-d6. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes key quantitative data, detailed experimental methodologies for property determination, and visual representations of common laboratory workflows involving this reagent.

Core Physical Properties

This compound (deuterated 2-Mercaptoethanol) is a deuterated analog of 2-Mercaptoethanol where five hydrogen atoms and the hydrogen atom of the thiol group are replaced by deuterium. This isotopic substitution is primarily utilized in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] While the physical properties are very similar to its non-deuterated counterpart, the increased mass results in slight variations.

The key physical and chemical identifiers for this compound are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C2D6OS |

| Molecular Weight | 84.17 g/mol [1][2][3][4][5] |

| CAS Number | 203645-37-8[2][3][4] |

| Linear Formula | DSCD2CD2OD[2] |

| Physical Property | This compound | 2-Mercaptoethanol (for comparison) |

| Density | 1.204 g/mL at 25 °C[2] | 1.114 g/cm³[6] |

| Boiling Point | 157 °C (decomposes)[2] | 157 °C[6] |

| Melting Point | Not available | -100 °C[6] |

| Refractive Index | Not available | 1.4996[6] |

| Isotopic Purity (atom % D) | 96%[2] | N/A |

| Chemical Purity | 98% (CP)[2][4] | N/A |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the effective application of this compound in research and development. The following sections outline detailed methodologies for key experiments.

Determination of Density

The density of a liquid can be determined using several established methods. A common and straightforward approach involves the use of a pycnometer or a graduated cylinder and a balance.

Methodology using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: Accurately measure the mass of a clean, dry graduated cylinder using an analytical balance.

-

Volume Measurement: Carefully add a precise volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Measure the combined mass of the graduated cylinder and the liquid.

-

Calculation: The density is calculated by subtracting the mass of the empty cylinder from the combined mass to find the mass of the liquid, and then dividing the mass of the liquid by its volume.

Determination of Boiling Point

The boiling point of a thiol can be determined using a distillation apparatus or a micro-method with a Thiele tube.

Methodology using a Distillation Apparatus:

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample Addition: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature on the thermometer as the liquid actively boils and condenses.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and can be determined using a refractometer.

Methodology using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

Common Laboratory Applications and Workflows

2-Mercaptoethanol is a widely used reducing agent in molecular biology. Its primary function is to cleave disulfide bonds in proteins and to inhibit ribonucleases. The following diagrams illustrate its role in two common experimental workflows.

Caption: Workflow for protein denaturation using this compound prior to SDS-PAGE analysis.

In protein analysis, this compound is added to the sample buffer to reduce the disulfide bonds that maintain the tertiary and quaternary structure of proteins. This, in combination with the denaturing agent SDS and heat, ensures that proteins are fully linearized before being separated by size on a polyacrylamide gel.

Caption: Role of this compound in a typical RNA isolation protocol.

During RNA isolation, it is critical to inhibit the activity of ribonucleases (RNases), which are enzymes that degrade RNA. This compound is a potent RNase inhibitor that works by reducing the disulfide bonds essential for their enzymatic activity.[7] It is often included in the lysis buffer along with a chaotropic agent like guanidinium isothiocyanate to ensure the integrity of the isolated RNA.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. ucc.ie [ucc.ie]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 7. Why do I have to add beta-mercaptoethanol (beta-ME) to lysis Buffer RLT of the RNeasy Kits? [qiagen.com]

An In-depth Technical Guide to the Safety and Handling of 2-Mercaptoethanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Mercaptoethanol-d6 (deuterated β-mercaptoethanol), a thiol compound commonly utilized in biomedical research. Due to its hazardous nature, a thorough understanding of its properties and safe handling practices is crucial. This document outlines the associated risks, proper handling procedures, and relevant experimental protocols where this reagent is employed.

Safety and Hazard Information

This compound shares similar toxicological properties with its non-deuterated counterpart, 2-Mercaptoethanol (B42355). It is a toxic and corrosive compound with a strong, unpleasant odor. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 2-Mercaptoethanol is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

The physical and chemical properties of 2-Mercaptoethanol are important for understanding its behavior and potential hazards. The properties of the deuterated form are expected to be very similar.

| Property | Value |

| Molecular Formula | C₂H₆OS |

| Molar Mass | 78.13 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong, disagreeable |

| Boiling Point | 157 °C (decomposes)[1] |

| Melting Point | -100 °C |

| Flash Point | 74 °C (closed cup)[1] |

| Density | 1.114 g/mL at 25 °C |

| Vapor Pressure | 1 mmHg at 20 °C |

| Solubility | Soluble in water |

Toxicological Data

The following table summarizes key toxicity data for 2-Mercaptoethanol.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 244 mg/kg |

| Dermal LD50 | Rabbit | 112 - 224 mg/kg |

| Inhalation LC50 | Rat | 2 mg/L (4 hours) |

Handling and Storage Precautions

Due to its high toxicity and corrosive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. It is recommended to wear double gloves.[2][3]

-

Eye Protection: Chemical splash goggles and a face shield must be worn.[2][4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[2]

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[2][3] Respiratory protection is generally not required when using a fume hood, but if work must be performed outside of a hood, a respirator with an organic vapor cartridge is necessary.[4]

Safe Handling Procedures

-

Always work in a well-ventilated area, specifically within a chemical fume hood, to avoid inhalation of the toxic and odorous vapors.[2][3]

-

Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use to prevent the escape of vapors.[2][4]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4][5]

-

Keep containers tightly sealed and upright to prevent leakage.[3]

-

Store in a designated and properly labeled area.

Spill and Emergency Procedures

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.

-

In case of contact:

-

Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Experimental Protocols and Applications

This compound is primarily used as a reducing agent and as an internal standard in mass spectrometry-based quantitative analysis.

Reduction of Protein Disulfide Bonds

2-Mercaptoethanol is widely used to reduce disulfide bonds in proteins, which is a critical step in protein structure and function studies, such as protein sequencing and electrophoresis. The deuterated form can be used in specialized NMR studies.

Methodology:

-

Protein Sample Preparation: Dissolve the protein of interest in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer) to a final concentration of 1-10 mg/mL.

-

Addition of Reducing Agent: Add 2-Mercaptoethanol or this compound to the protein solution to a final concentration of 5-20 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. For more resistant disulfide bonds, the incubation time or temperature can be increased.

-

Removal of Excess Reducing Agent (Optional): If the free thiol groups need to be reacted with other reagents (e.g., for alkylation), the excess 2-Mercaptoethanol can be removed by dialysis or gel filtration.

Caption: Workflow for the reduction of protein disulfide bonds.

Use as a Deuterated Internal Standard in LC-MS

Deuterated compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol, acetonitrile).

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., plasma, urine). Add a constant concentration of the this compound internal standard to each calibration standard.

-

Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard.

-

LC-MS Analysis: Analyze the calibration standards and unknown samples by LC-MS.

-

Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for using a deuterated internal standard in LC-MS.

2-Mercaptoethanol Withdrawal-Induced Apoptosis Signaling

Withdrawal of 2-Mercaptoethanol from the culture medium of certain immune cells, such as B-cell lines, can induce apoptosis. This process is often mediated by the upregulation of the Fas receptor, a key component of the extrinsic apoptosis pathway.

References

- 1. Withdrawal of 2-mercaptoethanol induces apoptosis in a B-cell line via Fas upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Augmentation of proliferation and in vitro production of cytotoxic cells by 2-ME in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Commercial Sourcing and Applications of 2-Mercaptoethanol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key applications, and relevant experimental protocols for 2-Mercaptoethanol-d6. This deuterated analog of 2-Mercaptoethanol (B42355) is a critical reagent in advanced analytical techniques, particularly in the fields of proteomics, metabolomics, and drug development. Its use as an internal standard and for isotopic labeling enables precise quantification and structural elucidation of biomolecules.

Commercial Availability

This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The products typically vary in isotopic purity and available quantities. Below is a summary of major commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | This compound | 203645-37-8 | DSCD₂CD₂OD | 96 atom % D | 98% (CP) |

| Cambridge Isotope Laboratories, Inc. | 2-Mercaptoethanol (D₆, 98%) | 203645-37-8 | DS(CD₂)₂OD | 98% | Not specified |

| Santa Cruz Biotechnology, Inc. | This compound | 203645-37-8 | C₂D₆OS | Not specified | Not specified |

| MedchemExpress | This compound | 203645-37-8 | C₂D₆OS | Not specified | Not specified |

| Eurisotop (a subsidiary of CIL) | 2-MERCAPTOETHANOL (D6, 98%) | 203645-37-8 | DS(CD₂)₂OD | 98% | 98% |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its application as a reducing agent and an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Proteomics: Protein Reduction and Alkylation for Mass Spectrometry

In proteomics, 2-Mercaptoethanol is used to reduce disulfide bonds in proteins, a crucial step in sample preparation for mass spectrometry analysis.[1][2][3] The use of this compound in this context allows for the introduction of a specific mass shift, which can be useful for quality control or in specific quantitative proteomics workflows.

Experimental Protocol: In-Solution Reduction and Alkylation of Proteins

This protocol is adapted from standard procedures for protein sample preparation for mass spectrometry.[3][4]

-

Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH 8.5).

-

Reduction: Add this compound to a final concentration of 10-20 mM. Incubate the mixture at 56-60°C for 1 hour. This step reduces the disulfide bridges to free sulfhydryl groups.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAM) or iodoacetic acid to a final concentration of 20-40 mM (approximately double the molar concentration of the reducing agent). Incubate in the dark at room temperature for 45-60 minutes. This step alkylates the free sulfhydryl groups, preventing them from reforming disulfide bonds.

-

Sample Cleanup: The sample is now ready for buffer exchange or direct enzymatic digestion (e.g., with trypsin). The subsequent peptide mixture can be analyzed by LC-MS/MS. The deuterated mercaptoethanol adducts on cysteine residues will exhibit a characteristic mass shift compared to the non-deuterated analog.

Quantitative NMR (qNMR) Spectroscopy

This compound can be employed as an internal standard for quantitative NMR (qNMR) analysis of samples containing 2-Mercaptoethanol or other small molecules with signals in a similar spectral region.[5][6][7][8] The deuteration shifts the signals of the standard outside the proton NMR spectrum, leaving only the residual non-deuterated signals, which can be used for quantification if their concentration is known. More commonly, the known quantity of the deuterated standard is used to quantify the analyte of interest.

Experimental Protocol: qNMR with an Internal Standard

This protocol outlines the general steps for using a deuterated internal standard in qNMR.[5][6][7]

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Accurately weigh a known amount of the this compound internal standard. The molar ratio of the standard to the analyte should ideally be close to 1:1.

-

Dissolve both the analyte and the internal standard in a known volume of a deuterated NMR solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery between scans. This is critical for accurate integration.

-

-

Data Processing and Quantification:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Use in Cell Culture

2-Mercaptoethanol is often added to cell culture media to act as a reducing agent, preventing oxidative stress and enhancing cell viability and growth, particularly for lymphocytes and other immune cells.[9][10][11] While the use of the deuterated form in this context is not standard, it could be employed in stable isotope labeling by amino acids in cell culture (SILAC)-type experiments where the metabolic fate of the sulfur-containing moiety is of interest.

Protocol: Supplementing Cell Culture Media

-

Prepare a stock solution of this compound. A common stock concentration is 55 mM in DPBS.

-

Add the this compound stock solution to the cell culture medium to achieve a final concentration typically in the range of 50-100 µM.

-

As 2-Mercaptoethanol is not stable in solution for extended periods, it may need to be added to the media fresh with each media change.[10]

Conclusion

This compound is a valuable tool for researchers in the life sciences, offering enhanced capabilities for quantitative analysis and structural studies. Its commercial availability from several specialized suppliers ensures that researchers can readily procure this reagent for their specific needs. The protocols outlined in this guide provide a starting point for the application of this compound in proteomics and qNMR, two areas where its properties are most advantageous. As with any experimental procedure, optimization for specific applications and instrumentation is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TH [thermofisher.com]

- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. emerypharma.com [emerypharma.com]

- 9. [Use of 2-mercaptoethanol in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Mercaptoethanol-d6

CAS Number: 203645-37-8

This in-depth technical guide provides comprehensive information on 2-Mercaptoethanol-d6 for researchers, scientists, and drug development professionals. The document covers its core properties, applications, experimental protocols, and safety information, presented in a clear and accessible format.

Physicochemical Properties

This compound is the deuterated analog of 2-Mercaptoethanol, where all six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Property | Value | Reference |

| CAS Number | 203645-37-8 | [1][2][3] |

| Molecular Formula | C₂D₆OS | [1] |

| Linear Formula | DSCD₂CD₂OD | [2] |

| Molecular Weight | 84.17 g/mol | [1][2][3] |

| Boiling Point | 157 °C (decomposes) | [2] |

| Density | 1.204 g/mL at 25 °C | [2] |

| Isotopic Purity | ≥96 atom % D | [2] |

| Chemical Purity | ≥98% | [2][3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [2] |

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling and its properties as a potent reducing agent.

Biomolecular NMR Spectroscopy

This compound is frequently used in biomolecular NMR studies.[3][4] The absence of protons eliminates solvent-related signals from ¹H NMR spectra, allowing for clearer observation of the signals from the biomolecule of interest. This is particularly advantageous when studying the structure and dynamics of proteins and nucleic acids in solution.

Proteomics and as a Reducing Agent

In proteomics, 2-Mercaptoethanol is a standard reagent for reducing disulfide bonds in proteins prior to electrophoresis, chromatography, or mass spectrometry analysis.[5][6] The cleavage of these bonds is crucial for the complete denaturation and linearization of proteins, ensuring accurate molecular weight determination and sequence analysis. This compound can be used as an internal standard in quantitative proteomics workflows that utilize mass spectrometry, allowing for precise quantification of disulfide bond reduction. Recent studies have also explored its use for the specific modification of cysteine residues, which can improve the accuracy of peptide identification and quantification.[7][8]

The reduction of a disulfide bond by 2-Mercaptoethanol proceeds via the following equilibrium:

Drug Development

Deuterated compounds are increasingly utilized in drug development to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium can lead to:

-

Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the metabolism of a drug, leading to a longer half-life and potentially reducing the required dosing frequency.

-

Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, deuteration can decrease the formation of unwanted or toxic byproducts.

-

Enhanced Bioavailability: Slower metabolism can lead to higher plasma concentrations of the drug, improving its overall bioavailability.

While 2-Mercaptoethanol itself is not typically an active pharmaceutical ingredient, the principles of using deuterated compounds are highly relevant to the field. This compound can be used in preclinical studies to trace the metabolic fate of molecules containing a mercaptoethanol moiety.

Experimental Protocols

Protein Denaturation for SDS-PAGE

This protocol describes the standard procedure for reducing and denaturing protein samples for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

2x Laemmli sample buffer (or similar) containing 5-10% (v/v) this compound

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Combine your protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.

-

Vortex briefly to mix.

-

Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and facilitate the reduction of disulfide bonds.

-

Allow the sample to cool to room temperature.

-

The sample is now ready to be loaded onto an SDS-PAGE gel for electrophoresis.

Use in Enzyme Assays

2-Mercaptoethanol is often included in enzyme assay buffers to maintain the activity of enzymes that are sensitive to oxidation. It acts as an antioxidant, protecting free sulfhydryl groups in the enzyme's active site from forming disulfide bonds that could lead to inactivation. The use of this compound in this context would be for specialized applications, such as NMR-based enzyme assays where the proton signals from the reducing agent would interfere with the measurement.

General Considerations for Enzyme Assays:

-

The final concentration of this compound in the assay buffer typically ranges from 1 to 10 mM.

-

It is important to ensure that the reducing agent does not interfere with the assay itself (e.g., by reacting with a substrate or cofactor).

-

Always prepare fresh buffers containing reducing agents, as they can oxidize over time.

Safety and Handling

2-Mercaptoethanol and its deuterated form are hazardous chemicals and must be handled with appropriate safety precautions.

| Hazard Category | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[9][10] |

| Skin Corrosion/Irritation | Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[9] |

| Skin Sensitization | May cause an allergic skin reaction.[9] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[9] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[9] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Hand Protection: Wear chemical-resistant gloves (nitrile is recommended). Consider double-gloving.

-

Eye Protection: Use safety glasses or chemical splash goggles.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as oxidizing agents.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most up-to-date safety information before handling any chemical.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. mdpi.com [mdpi.com]

- 6. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Mercaptoethanol in Biological Matrices using 2-Mercaptoethanol-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-mercaptoethanol (B42355) in biological matrices, such as plasma and cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Mercaptoethanol-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

2-Mercaptoethanol (β-mercaptoethanol, BME) is a potent reducing agent widely used in cell culture media to prevent oxidative stress and in various biochemical assays to cleave disulfide bonds in proteins.[3] Accurate quantification of 2-mercaptoethanol is crucial for monitoring its concentration in these applications to ensure optimal performance and to understand its effects on biological systems.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[5] This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby providing reliable correction for variations that can occur during the analytical process.[1][2]

This application note provides a comprehensive protocol for the quantification of 2-mercaptoethanol in biological samples using this compound as an internal standard.

Experimental

-

2-Mercaptoethanol (≥99%)

-

This compound (D, 98%)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC vials

-

2-Mercaptoethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-mercaptoethanol and dissolve it in 10 mL of LC-MS grade water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.

Store stock solutions at 2-8°C and protect from light. Prepare fresh working solutions daily.

A protein precipitation method is employed for the extraction of 2-mercaptoethanol from biological matrices.

-

Spiking: To 100 µL of the biological sample (e.g., plasma, cell culture media) in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration to be optimized, e.g., 1 µg/mL). For calibration standards, spike with appropriate concentrations of 2-mercaptoethanol working solutions.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Diagram of the Sample Preparation Workflow:

Caption: A flowchart illustrating the key steps in the sample preparation protocol.

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Table 3: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |